2,5-dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

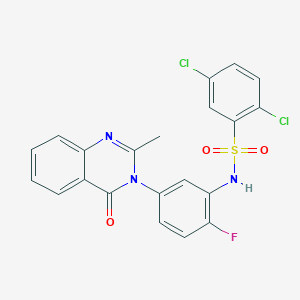

2,5-Dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dichlorobenzenesulfonamide core linked to a substituted phenyl ring. The phenyl group is further functionalized with a fluorine atom at position 2 and a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety at position 5.

Properties

IUPAC Name |

2,5-dichloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2FN3O3S/c1-12-25-18-5-3-2-4-15(18)21(28)27(12)14-7-9-17(24)19(11-14)26-31(29,30)20-10-13(22)6-8-16(20)23/h2-11,26H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGDPIIHTVXVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a quinazolinone moiety, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure includes:

- Quinazolinone Core : Known for its medicinal properties.

- Sulfonamide Group : Enhances pharmacological activity.

- Halogen Substituents : The presence of chlorine and fluorine atoms contributes to its reactivity and binding affinity.

Anticancer Properties

Research indicates that compounds with quinazolinone structures exhibit significant anticancer activity. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have demonstrated that quinazolinone derivatives can induce cytotoxic effects on various cancer cell lines, such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly human CA isoforms. These enzymes play critical roles in various physiological processes, including respiration and acid-base balance. The selectivity of the compound for different CA isoforms suggests potential therapeutic applications in conditions like glaucoma and cancer .

| Enzyme | Inhibition Activity (Ki) |

|---|---|

| hCA I | 132.9 - 274.1 nM |

| hCA II | 567.6 - 940.3 nM |

| hCA IX | Significant inhibition noted |

The biological activity of this compound can be attributed to its ability to interact with target proteins through specific binding sites. The sulfonamide group may facilitate binding to the active site of enzymes, while the quinazolinone moiety can stabilize the interaction through π-stacking and hydrogen bonding.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of This compound , a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(2-fluoro-5-(quinazolinone)phenyl)benzenesulfonamide | Similar core without dichloro substitution | Moderate antibacterial activity |

| 4-Oxoquinazoline Derivative | Lacks sulfonamide group | Anticancer properties |

| 6-Methylquinazolinone | Contains methyl instead of dichloro | Antimicrobial activity |

The combination of halogen substitutions and sulfonamide functionality in the studied compound enhances its bioactivity compared to these similar compounds, making it a promising candidate for further pharmacological exploration.

Case Studies

A notable study evaluated the antiproliferative activity of various quinazolinone derivatives against multiple cancer cell lines. The results indicated that compounds similar to This compound exhibited IC50 values in the micromolar range, confirming their potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits potential antibacterial and antifungal properties. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus providing a mechanism for their antimicrobial action. The quinazolinone structure may also facilitate interactions with various kinases or receptors involved in microbial growth and proliferation .

Anticancer Properties

Research indicates that compounds similar to 2,5-dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been explored for their anticancer potential. The compound's ability to modulate cellular pathways related to growth and apoptosis positions it as a candidate for further investigation in cancer therapeutics .

Biological Studies

Enzyme Inhibition

The compound has shown promise as a probe for studying enzyme interactions, particularly those involved in cancer cell proliferation. Its structural modifications can enhance or diminish its binding affinity towards specific biological targets, which is crucial for understanding its mechanism of action and optimizing its efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various targets involved in pain and inflammation. These studies are essential for assessing the therapeutic potential of the compound in pain management and inflammatory diseases .

Pharmaceutical Development

Lead Compound for Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound for developing new drugs targeting various diseases. Its structural characteristics allow for modifications that could enhance its pharmacological profiles .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against various bacterial strains | Potential use in developing new antibiotics |

| Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro | Could lead to new cancer therapies |

| Enzyme Interaction | Showed binding affinity towards specific kinases | Useful in drug design targeting kinase-related pathways |

| Molecular Docking | Identified potential targets for pain management | Supports development of analgesics |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with sulfonamide-based derivatives reported in the literature, particularly those synthesized via Friedel-Crafts reactions and nucleophilic substitutions. Key analogs include:

Table 1: Structural Comparison of Sulfonamide Derivatives

| Compound Class | Heterocyclic Core | Sulfonamide Substituents | Additional Functionalization |

|---|---|---|---|

| Target Compound | Quinazolinone (4-oxo) | 2,5-dichloro | 2-fluoro, 2-methylquinazolinone |

| Hydrazinecarbothioamides [4–6] | Hydrazinecarbothioamide | 4-X-phenylsulfonyl (X=H, Cl, Br) | 2,4-difluorophenyl |

| 1,2,4-Triazoles [7–9] | 1,2,4-Triazole | 4-X-phenylsulfonyl (X=H, Cl, Br) | 2,4-difluorophenyl, thione tautomer |

- Heterocyclic Core: Unlike triazole or hydrazinecarbothioamide derivatives (e.g., compounds [4–9]), the target compound’s quinazolinone moiety introduces a fused bicyclic system with a stable carbonyl group.

- Halogenation : The 2,5-dichloro substitution on the benzenesulfonamide may increase electron-withdrawing effects and lipophilicity relative to analogs with X=H or Br substituents .

- Fluorine Position: The 2-fluoro group on the phenyl ring mirrors the 2,4-difluorophenyl groups in compounds [4–9], which are known to enhance metabolic stability and membrane permeability .

Physicochemical Properties and Spectral Data

Table 2: Spectral Data Comparison

| Compound Class | IR C=O Stretch (cm⁻¹) | IR C=S Stretch (cm⁻¹) | Tautomeric Behavior |

|---|---|---|---|

| Target Compound | ~1680 (quinazolinone) | Absent | Stable enol form (no tautomerism) |

| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | Thioamide (C=S present) |

| 1,2,4-Triazoles [7–9] | Absent | 1247–1255 | Thione tautomer (no S-H vibration) |

- IR Spectroscopy: The target compound’s quinazolinone carbonyl stretch (~1680 cm⁻¹) aligns with carbonyl bands in hydrazinecarbothioamides [4–6] but differs from triazoles [7–9], which lack C=O groups due to cyclization .

- Tautomerism: Unlike triazoles [7–9], which exist in thione-thiol tautomeric equilibrium, the quinazolinone core remains in a stable enol form, reducing reactivity variability .

Tautomeric Behavior and Stability

The quinazolinone core lacks the tautomeric flexibility observed in triazoles [7–9], which adopt thione forms (evidenced by IR absence of S-H bands at 2500–2600 cm⁻¹ and retained C=S stretches at 1247–1255 cm⁻¹) . This stability may enhance the target compound’s predictability in biological systems.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Intermediate Formation : React 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline with benzenesulfonyl chloride derivatives under controlled conditions (e.g., THF at 0°C). Yields range from 40–55% after crystallization (ethanol or acetonitrile) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate intermediates. TLC (Rf ~0.43–0.78) monitors progress .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (TLC Rf) |

|---|---|---|---|

| 1 | Ethanol reflux, 48h | 55% | 0.75 |

| 2 | Acetonitrile crystallization | 43% | 0.78 |

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and coupling constants (e.g., J = 8.5 Hz for ortho-substituted phenyl groups). The quinazolinone NH proton appears as a broad singlet (δ ~10–12 ppm) .

- 13C NMR : Confirm sulfonamide carbonyl (δ ~165–170 ppm) and quinazolinone C=O (δ ~175 ppm) .

- IR : Absence of S-H stretch (~2500–2600 cm⁻¹) rules out thiol tautomers; C=O stretches appear at 1663–1682 cm⁻¹ .

Q. What purification techniques are most effective for sulfonamide derivatives?

- Methodological Answer :

- Recrystallization : Ethanol or acetonitrile yields >90% purity for crystalline products .

- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves polar byproducts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., tautomerism) be resolved during structural elucidation?

- Methodological Answer :

- Tautomer Discrimination : For triazole or quinazolinone derivatives, IR absence of ν(S-H) and presence of ν(C=S) (1247–1255 cm⁻¹) confirm thione tautomers. 1H NMR shows no exchangeable protons for thiol forms .

- X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths (e.g., C=S vs. S-H) .

Q. What methodologies establish structure-activity relationships (SAR) for anticancer activity in similar sulfonamides?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogens, methyl groups) on the phenyl or quinazolinone rings .

- Biological Assays : Test cytotoxicity (e.g., IC50) against cancer cell lines (HeLa, MCF-7) and compare with computational QSA models (e.g., molecular docking) .

Q. How can environmental stability and degradation pathways be systematically studied?

- Methodological Answer :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) or aqueous buffers (pH 4–9) at 25°C. Monitor degradation via HPLC .

- Biotic Transformation : Use soil microcosms to assess microbial breakdown; measure half-life (t½) and metabolites via LC-MS .

Q. What experimental designs optimize in vivo biological activity assessment?

- Methodological Answer :

- Randomized Block Design : Assign treatment groups (e.g., dose levels) and controls (vehicle, positive control) to minimize bias .

- Endpoint Metrics : Tumor volume reduction, survival rates, and histopathology. Use ANOVA for statistical significance .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.